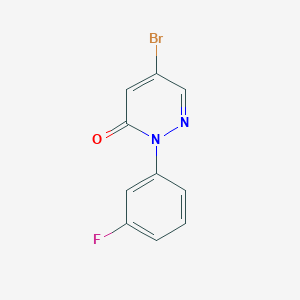

![molecular formula C14H10FN3O2 B2879889 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile CAS No. 781620-65-3](/img/structure/B2879889.png)

2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

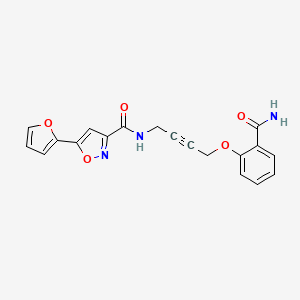

“2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile” is a chemical compound with the CAS Number: 781620-65-3 . It has a molecular weight of 271.25 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H10FN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16/h1-7,17H,9H2 . This indicates that the molecule contains a fluorobenzyl group attached to an amino group, which is further attached to a nitrobenzonitrile group.Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.25 . It’s recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

2-Fluoro-5-nitrobenzonitrile, closely related to 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile, has been utilized as a core structure in various chemical syntheses. It reacts with amines, amino acids, and NH-heteroaromatic compounds, forming N-(2-cyano-4-nitrophenyl) derivatives. These reactions have been studied for their proton magnetic resonance spectra, offering insights into the electronic structure and reactivity of nitroaromatic compounds (Wilshire, 1967).

Catalytic Applications

Tungstate-catalyzed chemical fixation of carbon dioxide with 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones demonstrates the application of 2-aminobenzonitriles, including structures similar to this compound, in carbon capture and utilization technologies. This process converts carbon dioxide, a greenhouse gas, into valuable heterocyclic compounds under mild conditions, highlighting the potential of nitrobenzonitriles in sustainable chemistry practices (Kimura et al., 2012).

Pharmaceutical Research

In the realm of pharmaceuticals, derivatives of 2-aminobenzonitriles have shown potent anticancer activity. Specifically, modifications at the C-3 position of Betulinic acid derivatives, including 4-nitrobenzyl-oximino and 4-fluorophenyl-hydrazono, exhibit in vitro and in vivo anti-cancer properties. This research illustrates the therapeutic potential of nitrobenzonitrile derivatives in developing new anticancer agents (Rajendran et al., 2008).

Nucleoside Transport Inhibition

4-Nitrobenzylthioinosine analogs, with modifications including the benzyl group substitutions, have been studied for their ability to inhibit the nucleoside transport protein, ENT1. Such studies are crucial for understanding the pharmacokinetic properties of drugs and developing new therapeutic agents that require controlled distribution within the human body (Tromp et al., 2004).

Analytical Chemistry Applications

In analytical chemistry, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole has been utilized as a fluorescent labeling reagent for the high-performance liquid chromatography (HPLC) detection of amino acids. This demonstrates the utility of fluorobenzonitrile derivatives in enhancing the sensitivity and specificity of analytical methods for biomolecule detection (Watanabe & Imai, 1981).

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c15-12-3-1-10(2-4-12)9-17-14-6-5-13(18(19)20)7-11(14)8-16/h1-7,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUBMCJTJTUSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

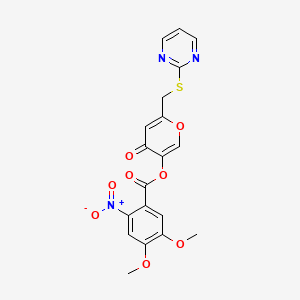

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)

![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2879814.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2879821.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2879823.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)